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Compound of Interest

Compound Name:
2,4-Thiophenedisulfonamide, 5-

chloro-

CAS No.: 22167-99-3

Cat. No.: B14716078

Get Quote

Executive Summary
5-Chloro-2,4-thiophenedisulfonamide (CAS: 22167-99-3) is a disulfonated heterocyclic scaffold.

Structurally, it represents a bioisostere of 4-chloro-1,3-benzenedisulfonamide, the precursor to

thiazide diuretics. Its primary utility lies in medicinal chemistry as a building block for fused

heterocyclic systems (e.g., thienothiazides) and high-affinity Carbonic Anhydrase Inhibitors

(CAIs). The electron-rich thiophene ring, modified by the electron-withdrawing chlorine and

sulfonyl groups, imparts unique acidity and solubility profiles distinct from its benzene

counterparts.

Chemical Identity & Structural Analysis[1][2][3][4]
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Property Detail

IUPAC Name 5-chlorothiophene-2,4-disulfonamide

CAS Registry Number 22167-99-3

Molecular Formula C₄H₅ClN₂O₄S₃

Molecular Weight 276.74 g/mol

SMILES NS(=O)(=O)c1c(Cl)sc(S(N)(=O)=O)c1

InChIKey MYGOAWSTBUIRKA-UHFFFAOYSA-N

Structural Features
Thiophene ring (S at pos 1); Chlorine (pos 5);

Sulfonamides (pos 2, 4).[1][2][3][4][5][6]

3D Conformation & Sterics
The thiophene ring is planar. The bulky sulfonyl groups at positions 2 and 4 create significant

steric crowding, particularly at position 3. The chlorine atom at position 5 provides lipophilic

bulk and blocks metabolic oxidation at the

-carbon, enhancing metabolic stability.

Physicochemical Properties (The Core)
Solid State Properties

Appearance: White to off-white crystalline powder.

Melting Point: High melting range, typically 258–262°C (with decomposition).

Note: Unlike the mono-sulfonamide (mp ~140°C), the disulfonamide network forms

extensive intermolecular hydrogen bonds, significantly elevating the lattice energy.

Polymorphism: Potential for polymorphism exists due to the flexibility of sulfonamide H-bond

donors/acceptors. Recrystallization from polar solvents (e.g., Ethanol/Water) typically yields

the thermodynamically stable form.

Solution Properties & Solubility
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The solubility profile is heavily pH-dependent due to the acidic nature of the sulfonamide

protons (

).

Solvent System Solubility Rating Mechanism

Water (pH 7) Very Low (< 0.5 mg/mL)
High lattice energy; neutral

species dominates.

0.1 N NaOH High (> 50 mg/mL)
Deprotonation of sulfonamide (

) forms a soluble sodium salt.

0.1 N HCl Insoluble
Protonation suppresses

ionization.

DMSO / DMF High (> 100 mg/mL)
Strong dipole-dipole

interactions disrupt lattice.

Ethanol/Methanol Moderate
Soluble upon heating; often

used for recrystallization.

Acid-Base Chemistry (pKa)
The compound possesses two acidic protons on the sulfonamide nitrogens.

pKa₁ (approx. 7.2 - 7.8): The first proton is relatively acidic due to the electron-withdrawing

inductive effect (-I) of the chlorine and the second sulfonyl group on the thiophene ring.

pKa₂ (approx. 9.5 - 10.2): Removal of the second proton is more difficult due to the negative

charge repulsion from the mono-anion.

Implication: At physiological pH (7.4), the compound exists as a mixture of neutral and mono-

anionic species, aiding membrane permeability while maintaining water solubility.

Lipophilicity
LogP (Octanol/Water): Estimated at 0.6 – 0.9.
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Analysis: The lipophilic contribution of the Chlorothiophene core is offset by the two

hydrophilic sulfonamide groups. This "Goldilocks" zone allows for reasonable oral

bioavailability while minimizing non-specific protein binding.

Synthesis & Impurities
The synthesis requires forcing conditions to overcome the deactivating effect of the first

sulfonyl group.

Synthetic Pathway (Graphviz Visualization)
The following diagram illustrates the chlorosulfonation sequence, highlighting the critical

regioselectivity.

2-Chlorothiophene Chlorosulfonation
(ClSO3H, 0°C)

5-Chlorothiophene-
2-sulfonyl chloride

 Regioselective (Pos 5) Forcing Chlorosulfonation
(Excess ClSO3H, 100°C)

5-Chlorothiophene-
2,4-disulfonyl chloride Meta-direction (Pos 4)

Impurity:
2,3-Disulfonamide isomer

 Minor Side Reaction

Ammonolysis
(Aq. NH3, 0-25°C)

5-Chloro-2,4-
thiophenedisulfonamide

Click to download full resolution via product page

Caption: Synthesis of 5-chloro-2,4-thiophenedisulfonamide via sequential chlorosulfonation.

Key Impurities
Regioisomers: 5-chloro-2,3-thiophenedisulfonamide (trace). Formed if the second

sulfonation occurs ortho to the chlorine.

Hydrolysis Products: 5-chlorothiophene-2,4-disulfonic acid (formed if ammonolysis is wet or

inefficient).

Monosulfonamide: Incomplete reaction intermediate.

Analytical Characterization Protocols
HPLC Method (Reverse Phase)
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To separate the polar disulfonamide from lipophilic precursors.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 60% B over 20 minutes.

Detection: UV at 265 nm (Thiophene characteristic

transition).

Retention Time Logic: The disulfonamide (polar) will elute early (approx 3-5 min), followed by

the monosulfonamide, and finally the starting chlorothiophene (if present).

Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

Target Ion:

at m/z 274.9.

Isotope Pattern: Distinctive Chlorine pattern. The M+2 peak (m/z 276.9) should be

approximately 33% the height of the M peak, confirming the presence of one chlorine atom.

NMR Spectroscopy ( H-NMR)
Solvent: DMSO-

(required for solubility).

Signals:

~ 7.5-8.0 ppm (Singlet, 1H): The lone thiophene proton at position 3.

~ 7.8-8.2 ppm (Broad singlets, 4H): Two distinct
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environments. The protons at position 2 and 4 are magnetically non-equivalent due to
different steric environments.

Stability & Handling
Hydrolytic Stability: The sulfonamide bond is robust. However, the compound should be

protected from strong bases at high temperatures to prevent hydrolysis to the sulfonic acid.

Photostability: Thiophenes can be photosensitive. Store in amber vials.

Thermal Stability: Stable up to its melting point.

Safety: Sulfonamides can cause allergic reactions (SJS/TEN) in sensitized individuals.

Handle with full PPE (gloves, mask) in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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